![molecular formula C22H24N2O B5821517 1-(3-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B5821517.png)
1-(3-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine
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Overview
Description
1-(3-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a methoxyphenyl group and a naphthalen-2-ylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with naphthalen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 1-(3-hydroxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The methoxyphenyl and naphthalen-2-ylmethyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)piperazine: Lacks the naphthalen-2-ylmethyl group, resulting in different chemical properties and applications.
1-(Naphthalen-2-ylmethyl)piperazine:
4-(Naphthalen-2-ylmethyl)piperazine: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
Uniqueness
1-(3-Methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine is unique due to the presence of both the methoxyphenyl and naphthalen-2-ylmethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-(naphthalen-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-8-4-7-21(16-22)24-13-11-23(12-14-24)17-18-9-10-19-5-2-3-6-20(19)15-18/h2-10,15-16H,11-14,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGLPLDEZRZMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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